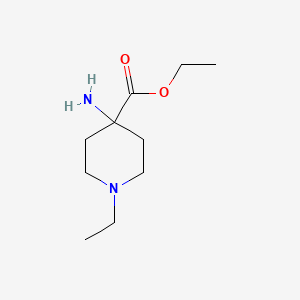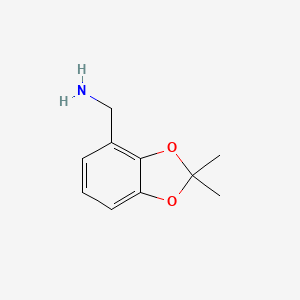
2-(3-Cyanophenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyanophenyl)isonicotinic acid (2-CIN) is an organic compound that is widely used in scientific research and lab experiments. It is a derivative of isonicotinic acid and is composed of a phenyl group linked to a cyano group. 2-CIN has a wide range of applications in scientific research, including its use as a fluorescent labeling agent, a biochemical reagent, and a chromogenic agent. Additionally, it has been used to study the mechanism of action of various enzymes, to measure the activity of enzymes, and to study the biochemical and physiological effects of certain compounds.
科学研究应用
2-(3-Cyanophenyl)isonicotinic acid, 95% has been used in a wide range of scientific research applications. It has been used as a fluorescent labeling agent, a biochemical reagent, and a chromogenic agent. Additionally, it has been used to study the mechanism of action of various enzymes, to measure the activity of enzymes, and to study the biochemical and physiological effects of certain compounds.
作用机制
2-(3-Cyanophenyl)isonicotinic acid, 95% acts as a reversible inhibitor of certain enzymes and can be used to study the mechanism of action of these enzymes. When 2-(3-Cyanophenyl)isonicotinic acid, 95% binds to the active site of an enzyme, it prevents the enzyme from catalyzing its reaction. In addition, 2-(3-Cyanophenyl)isonicotinic acid, 95% can be used to measure the activity of enzymes by measuring the amount of enzyme that is inactivated by 2-(3-Cyanophenyl)isonicotinic acid, 95%.
Biochemical and Physiological Effects
2-(3-Cyanophenyl)isonicotinic acid, 95% has been used to study the biochemical and physiological effects of certain compounds. For example, it has been used to study the effects of certain drugs on the activity of enzymes. Additionally, it has been used to study the effects of certain compounds on the production of specific proteins.
实验室实验的优点和局限性
2-(3-Cyanophenyl)isonicotinic acid, 95% has several advantages for use in lab experiments. It is relatively simple to synthesize, is relatively stable, and is relatively non-toxic. Additionally, it can be used to study the mechanism of action of certain enzymes, to measure the activity of enzymes, and to study the biochemical and physiological effects of certain compounds. However, it is important to note that 2-(3-Cyanophenyl)isonicotinic acid, 95% can be toxic in large doses and should be used with caution.
未来方向
2-(3-Cyanophenyl)isonicotinic acid, 95% has many potential future applications. For example, it could be used to study the effects of certain compounds on the activity of enzymes in different biological systems. Additionally, it could be used to study the effects of certain compounds on the production of specific proteins in different biological systems. Furthermore, it could be used to study the effects of certain compounds on the expression of certain genes in different biological systems. Finally, it could be used to study the effects of certain compounds on the regulation of certain metabolic pathways in different biological systems.
合成方法
2-(3-Cyanophenyl)isonicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of isonicotinic acid with an aryl diazonium salt, followed by the reaction of the resulting diazonium salt with potassium cyanide. This method is relatively simple and can be completed in a short amount of time.
属性
IUPAC Name |
2-(3-cyanophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-2-1-3-10(6-9)12-7-11(13(16)17)4-5-15-12/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSGFEHHESDKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679493 |
Source


|
| Record name | 2-(3-Cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)isonicotinic acid | |
CAS RN |
1258633-86-1 |
Source


|
| Record name | 2-(3-Cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%](/img/structure/B6361439.png)










![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)
